REACTION_CXSMILES
|
[CH:1]1([CH2:6][NH:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.FC1C=C(C=CC=1F)N.C1(C=O)CCCC1.[BH3-]C#N.[Na+]>C1COCC1.CO>[CH:1]1([CH2:6][NH:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:0.1,3.4,5.6|
|
Name
|
cyclopentylmethyl-(3,4-difluoro-phenyl)-amine 3,4-Difluoroaniline
|
Quantity
|
18.5 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CNC1=CC(=C(C=C1)F)F.FC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
20.4 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=O
|
Name
|
|
Quantity
|
37.1 mmol
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
THF MeOH
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 0.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 13H at room temperature before it
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CNC1=CC(=C(C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |